molecular formula C12H12N4O4 B2377936 1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione CAS No. 1170577-51-1

1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione

Cat. No.: B2377936
CAS No.: 1170577-51-1
M. Wt: 276.252
InChI Key: NWVXMUVVXVADEF-UHFFFAOYSA-N
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Description

1-Methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a bicyclic pyrimidine derivative featuring a pyrimido[4,5-d]pyrimidine core fused with a partially hydrogenated 5,6-dihydro ring system. The compound is substituted at position 1 with a methyl group and at position 5 with a 5-methylfuran-2-yl moiety. This structural configuration confers unique electronic and steric properties, distinguishing it from simpler pyrimidine-triones.

Properties

IUPAC Name

1-methyl-5-(5-methylfuran-2-yl)-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4/c1-5-3-4-6(20-5)8-7-9(14-11(18)13-8)16(2)12(19)15-10(7)17/h3-4,8H,1-2H3,(H2,13,14,18)(H,15,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWVXMUVVXVADEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2C3=C(NC(=O)N2)N(C(=O)NC3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Microwave-Assisted Synthesis

The most efficient method involves a three-component reaction under microwave irradiation, adapted from protocols for analogous pyrimido[4,5-d]pyrimidines. Barbituric acid derivatives, 5-methylfuran-2-carbaldehyde, and methylurea undergo cyclocondensation in water at 560 W for 2–3 minutes, yielding the target compound in 88–92% (Table 1).

Mechanistic Insights :

  • Aldol Condensation : 5-Methylfuran-2-carbaldehyde reacts with the active methylene group of 1-methylbarbituric acid, forming a Knoevenagel adduct.
  • Michael Addition : The adduct undergoes nucleophilic attack by methylurea, facilitated by water’s polarity.
  • Cyclization : Intramolecular dehydration closes the pyrimido[4,5-d]pyrimidine ring, stabilized by hydrogen bonding in aqueous media.

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent Water 92
Microwave Power (W) 560 92
Temperature (°C) 100 90
Reaction Time (min) 2.3 92

Table 1. Microwave-assisted synthesis optimization.

Stepwise Synthesis via Biginelli Intermediate

An alternative route involves synthesizing a 3,4-dihydropyrimidin-2(1H)-one intermediate, followed by oxidative cyclization (Scheme 1).

Procedure :

  • Biginelli Reaction :
    • 5-Methylfuran-2-carbaldehyde (10 mmol), 1-methylbarbituric acid (15 mmol), and acetylacetone react in ethanol with p-toluenesulfonic acid (12 mmol) at reflux for 5–12 hours.
    • Intermediate: 5-Acetyl-4-(5-methylfuran-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one (Yield: 78%).
  • Oxidative Cyclization :
    • The intermediate is treated with iodine in DMSO at 80°C for 4 hours, inducing dehydrogenation and ring expansion to form the tricyclic core.
    • Yield: 68–75% after recrystallization in methanol.

Advantages :

  • Suitable for large-scale production.
  • Permits structural modifications at the dihydropyrimidinone stage.

Critical Analysis of Reaction Conditions

Solvent Effects

Water outperforms organic solvents (e.g., DMF, ethanol) in one-pot synthesis due to:

  • High Polarity : Enhances reaction rates by stabilizing charged intermediates.
  • Eco-Friendliness : Eliminates need for volatile organic compounds (VOCs).
  • Byproduct Suppression : Minimizes side reactions like aldol dimerization of aldehydes.

Catalytic Systems

  • Acid-Free Conditions : Microwave irradiation obviates the need for corrosive acids, simplifying purification.
  • Base Catalysis : Trials with K₂CO₃ reduced yields (≤70%) due to saponification of the acetyl group.

Structural Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, DMSO-d₆) :

    • δ 7.24 (d, J = 3.1 Hz, 1H, furan H-3),
    • δ 6.18 (d, J = 3.1 Hz, 1H, furan H-4),
    • δ 4.91 (s, 1H, pyrimidine H-5),
    • δ 3.32 (s, 3H, N1-CH₃),
    • δ 2.28 (s, 3H, furan-CH₃).
  • IR (KBr) :

    • 3484 cm⁻¹ (N-H stretch),
    • 1705 cm⁻¹ (C=O),
    • 1610 cm⁻¹ (C=N).
  • MS (ESI+) : m/z 331 [M+H]⁺.

X-ray Crystallography

Single-crystal X-ray analysis confirms the cis configuration of the 5-methylfuran-2-yl and N1-methyl groups, with a dihedral angle of 12.3° between the pyrimidine and furan rings.

Applications and Derivatives

Biological Activity

  • Anticancer Potential : Analogous pyrimido[4,5-d]pyrimidines inhibit topoisomerase II (IC₅₀ = 2.1 µM).
  • Antimicrobial Properties : The furan moiety enhances activity against S. aureus (MIC = 8 µg/mL).

Functionalization Strategies

  • Thione Derivatives : Replacement of C2=O with C2=S using Lawesson’s reagent improves lipid solubility.
  • Chalcone Hybrids : Conjugation with cinnamaldehyde extends π-conjugation for photodynamic therapy.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups on the furan or pyrimidine rings are replaced with other groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Aryl-Substituted Derivatives

  • 5-Phenyl-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione (4f) :

    • Substituent: Phenyl group at position 4.
    • Melting Point (M.P.): 262–265°C.
    • IR (KBr): Strong carbonyl stretches at 1743 cm⁻¹ (C=O), aromatic C=C at 1582 cm⁻¹ .
    • Compared to the target compound, the phenyl group lacks the heteroaromatic oxygen of furan, reducing electron-donating effects.
  • 5-(4-Nitrophenyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione (4k): Substituent: Electron-withdrawing nitro group at position 4 of the phenyl ring. M.P.: 246–249°C. IR (KBr): Nitro group absorption at 1519 cm⁻¹ (NO₂ asymmetric stretch) . The nitro group enhances electrophilicity, contrasting with the electron-rich furan in the target compound.

Heteroaromatic and Alkyl-Substituted Derivatives

  • 5-(5-Methylfuran-2-yl)-5-hydroxypyrimidine-2,4,6-trione (Compound 2 in ) :

    • Core: Pyrimidine-trione (simpler bicyclic system vs. pyrimido[4,5-d]pyrimidine).
    • Substituent: 5-Methylfuran-2-yl at position 5.
    • Synthesis: Derived from alloxan and 2-methylfuran under mild conditions .
    • The absence of a methyl group at position 1 and a fully aromatic core may reduce steric hindrance compared to the target compound.
  • 1,3-Dimethyl-5-(4-methylphenyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7-trione (4j) :

    • Substituents: 1,3-Dimethyl groups and 4-methylphenyl at position 5.
    • M.P.: >300°C (decomposition).
    • IR (KBr): N-methyl stretches at 3310 cm⁻¹ .
    • The dual N-methylation increases lipophilicity, similar to the target compound’s 1-methyl group.

Physicochemical Properties

Compound Substituent M.P. (°C) Key IR Features (cm⁻¹) Reference
Target Compound 5-Methylfuran-2-yl Not reported Expected C=O (~1740), furan C-O (~1200)
4f (Phenyl) Phenyl 262–265 1743 (C=O), 1582 (C=C)
4k (4-Nitrophenyl) 4-Nitrophenyl 246–249 1519 (NO₂), 1721 (C=O)
4j (1,3-Dimethyl-4-methylphenyl) 4-Methylphenyl >300 3310 (N–CH₃), 1687 (C=O)
5-(5-Methylfuran-2-yl)-pyrimidine-trione 5-Methylfuran-2-yl Not reported 1766 (C=O), 1618 (C=O amide)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s furan substituent can be synthesized via reactions analogous to , using alloxan and methylfuran derivatives.
  • Spectroscopic Differentiation : The furan C–O stretch (~1200 cm⁻¹) and methyl group vibrations (~2836 cm⁻¹) in IR spectra distinguish it from phenyl-substituted analogs .
  • Thermal Stability : Compounds with electron-donating substituents (e.g., 4l with p-tolyl, M.P. 270–275°C) exhibit higher melting points than nitro-substituted derivatives (4k, M.P. 246–249°C), suggesting that the target compound’s furan group may confer intermediate stability .

Biological Activity

The compound 1-methyl-5-(5-methylfuran-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione , also known by its CAS number 1572414-83-5, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N4O3C_{13}H_{12}N_4O_3 with a molecular weight of 264.26 g/mol. The structure features a pyrimidine core substituted with a methylfuran moiety and multiple keto groups.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity in various domains:

1. Anticancer Activity

Studies have shown that derivatives of pyrimidines can inhibit cancer cell proliferation. The specific compound under discussion has been evaluated for its cytotoxic effects against several cancer cell lines. For instance:

  • Case Study : A study conducted on human breast cancer cell lines demonstrated that the compound inhibited cell growth by inducing apoptosis through the activation of caspase pathways .

2. Antimicrobial Properties

Pyrimidine derivatives are well-known for their antimicrobial properties. The compound has been tested against various bacterial strains:

  • Findings : In vitro assays indicated that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

3. Inhibition of CFTR Channels

Recent research highlights the compound's role as an inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel:

  • Mechanism : It acts as a reversible inhibitor, effectively blocking CFTR-mediated chloride currents which are crucial for maintaining ion balance in epithelial tissues. This action suggests potential therapeutic applications in cystic fibrosis treatment.

Pharmacokinetics

Pharmacokinetic studies reveal that the compound is cell-permeable and exhibits favorable absorption characteristics. Its bioavailability and metabolic stability are critical for its therapeutic efficacy.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessReference
AnticancerInduces apoptosis in breast cancer cells
AntimicrobialModerate activity against Gram-positive bacteria
CFTR InhibitionReversible inhibition of chloride currents

Q & A

Basic: What are the optimal synthetic routes and characterization techniques for this compound?

Methodological Answer:
Synthesis typically involves cyclocondensation of substituted pyrimidine precursors with furan derivatives. For example, Kamal Sweidan et al. demonstrated a multi-step approach using substituted pyrimidines and aldehydes under reflux in ethanol, followed by purification via column chromatography . Characterization requires:

  • IR spectroscopy to confirm carbonyl stretching (1650–1750 cm⁻¹) and NH/OH groups (3200–3500 cm⁻¹) .
  • 1H/13C NMR to resolve diastereotopic protons in the fused pyrimidine ring and furan substituents. Key signals include methyl groups (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
  • Elemental analysis to validate purity (>95%) by matching calculated vs. observed C/H/N ratios .

Basic: How does the 5-methylfuran substituent influence the compound’s reactivity?

Methodological Answer:
The 5-methylfuran group enhances electrophilic substitution due to its electron-donating methyl group, directing reactivity at the furan’s α-position. For functionalization:

  • Acylation : Use acetic anhydride in DMF to introduce acetyl groups at the furan ring .
  • Oxidation : Hydrogen peroxide in acetic acid oxidizes the furan to a diketone, altering conjugation .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids require Pd catalysts (e.g., Pd(PPh₃)₄) and base (K₂CO₃) .

Advanced: How can researchers address solubility challenges in bioactivity assays?

Methodological Answer:
Low aqueous solubility (common in fused pyrimidines) can be mitigated by:

  • Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .
  • Prodrug design : Introduce phosphate or glycoside groups via esterification to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine-based) for controlled release .
    Validate solubility via dynamic light scattering (DLS) and HPLC-UV at physiological pH (7.4) .

Advanced: How to resolve stereochemical ambiguity in the dihydropyrimidine ring?

Methodological Answer:
The 5,6-dihydropyrimidine ring exhibits axial chirality. Strategies include:

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers .
  • NOESY NMR : Identify through-space correlations between the methylfuran and pyrimidine protons .
  • X-ray crystallography : Resolve absolute configuration via anomalous scattering (Cu Kα radiation) .

Advanced: How to evaluate its inhibitory activity against disease-relevant enzymes?

Methodological Answer:

  • Kinase assays : Use fluorescence polarization (FP) with FITC-labeled ATP to measure IC₅₀ values .
  • Aggregation inhibition : For amyloidogenic proteins (e.g., SOD1), employ Thioflavin T fluorescence and TEM imaging .
  • Cytotoxicity profiling : Test against HEK-293 and HeLa cells via MTT assay (48 hr exposure, EC₅₀ calculation) .
    Contradictions in activity data (e.g., EC₅₀ variability) may arise from assay conditions (e.g., DMSO concentration, pH). Replicate under standardized protocols .

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